molecular formula C12H13NO2 B567389 Ethyl 4-methyl-1H-indole-7-carboxylate CAS No. 1314077-71-8

Ethyl 4-methyl-1H-indole-7-carboxylate

Cat. No.: B567389
CAS No.: 1314077-71-8
M. Wt: 203.241
InChI Key: LLYHCIYDJPIZSQ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-1H-indole-7-carboxylate is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The structure of this compound consists of an indole core with an ethyl ester group at the 7-position and a methyl group at the 4-position. This compound is of interest due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-1H-indole-7-carboxylate can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core. For this compound, the starting materials would include 4-methylphenylhydrazine and ethyl glyoxylate. The reaction typically proceeds in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid, followed by esterification to introduce the ethyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-1H-indole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the indole ring to a dihydroindole.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, due to the electron-rich nature of the indole nucleus.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.

Major Products

    Oxidation: Products may include 4-methyl-1H-indole-7-carboxylic acid or 4-methyl-1H-indole-7-one.

    Reduction: Products may include 4-methyl-1H-indole-7-ethanol or 4-methyl-1,2-dihydro-1H-indole-7-carboxylate.

    Substitution: Products may include 3-substituted derivatives such as 3-bromo-4-methyl-1H-indole-7-carboxylate.

Scientific Research Applications

Ethyl 4-methyl-1H-indole-7-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and material science.

    Biology: The compound’s potential biological activities, such as antiviral, anticancer, and antimicrobial properties, make it a subject of interest in pharmacological studies.

    Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-1H-indole-7-carboxylate depends on its specific biological activity. Generally, indole derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. For example, they may inhibit enzyme activity, modulate receptor signaling, or interfere with DNA replication. The exact pathways and targets involved vary based on the specific derivative and its intended application.

Comparison with Similar Compounds

Ethyl 4-methyl-1H-indole-7-carboxylate can be compared with other indole derivatives such as:

    Ethyl 1H-indole-3-carboxylate: Lacks the methyl group at the 4-position, which may affect its biological activity and reactivity.

    Methyl 1H-indole-7-carboxylate: Has a methyl ester group instead of an ethyl ester, which can influence its solubility and pharmacokinetic properties.

    4-Methyl-1H-indole-3-carboxylate: The carboxylate group is at the 3-position instead of the 7-position, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

ethyl 4-methyl-1H-indole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)10-5-4-8(2)9-6-7-13-11(9)10/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYHCIYDJPIZSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=C(C=C1)C)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60715603
Record name Ethyl 4-methyl-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314077-71-8
Record name Ethyl 4-methyl-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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